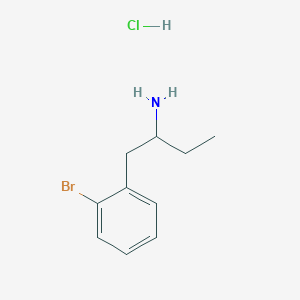

1-(2-Bromophenyl)butan-2-amine hydrochloride

Description

Properties

IUPAC Name |

1-(2-bromophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJDAHWLRQANFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)butan-2-amine hydrochloride typically involves the bromination of phenylbutanamine. The process begins with the preparation of phenylbutanamine, followed by the introduction of a bromine atom at the ortho position of the phenyl ring. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The reaction conditions, including temperature, pressure, and the concentration of reagents, are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction Reactions: The compound can undergo reduction reactions to form different amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution: Products include various substituted phenylbutanamines.

Oxidation: Products include imines or nitriles.

Reduction: Products include different amine derivatives.

Scientific Research Applications

Scientific Research Applications

1-(2-Bromophenyl)butan-2-amine hydrochloride is primarily utilized in the following areas:

1. Medicinal Chemistry

- The compound is being investigated for its potential therapeutic effects on neurological disorders. Its structural similarity to known psychoactive substances suggests that it may interact with neurotransmitter systems, particularly dopamine and serotonin receptors .

2. Organic Synthesis

- As a versatile building block, this compound is employed in the synthesis of more complex organic molecules. It can participate in various chemical reactions such as nucleophilic substitutions and reductions, which are crucial for developing new pharmaceuticals .

3. Biological Studies

- Research has focused on its biological activity, particularly its interaction with enzymes and receptors. Studies indicate that it may serve as a substrate for specific enzymes involved in amine metabolism, highlighting its relevance in biochemical research .

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal explored the effects of this compound on neurotransmitter release in vitro. The results indicated that the compound could modulate dopamine levels, suggesting potential applications in treating conditions like depression or ADHD.

Case Study 2: Synthesis of Chiral Compounds

In another investigation, researchers utilized this compound as a precursor for synthesizing chiral amines through asymmetric synthesis methods. This approach demonstrated high enantiomeric excess (>95%), making it valuable for pharmaceutical applications requiring specific stereochemistry .

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Bromophenyl)propan-2-amine Hydrochloride

- Molecular Formula : C₉H₁₃BrClN

- Molecular Weight : 250.57 g/mol

- Key Features: Shorter carbon chain (propan-2-amine vs.

- Storage : Stable at room temperature (RT), unlike cyclopropane-containing analogues requiring refrigeration .

- Applications : Likely used in analogous synthetic pathways for antidepressants or bioactive compounds, though its shorter chain may affect binding affinity in drug-receptor interactions.

1-(2-Bromophenyl)cyclopropan-1-amine Hydrochloride

(2-Bromophenyl)(phenyl)methylamine Hydrochloride

- Molecular Formula : C₁₄H₁₄BrClN

- Key Features : Bulky diphenylmethyl group increases steric hindrance, likely reducing solubility but enhancing selectivity in receptor binding.

- Storage : Stable at RT, similar to 1-(2-bromophenyl)propan-2-amine hydrochloride .

- Applications : The extended aromatic system may improve π-π stacking interactions in enzyme inhibition, relevant in anticancer or antiviral agents.

Biological Activity

1-(2-Bromophenyl)butan-2-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its bromophenyl substitution, serves as an intermediate in the synthesis of various organic compounds and is being investigated for its pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

- Molecular Formula : C10H14BrN·HCl

- Molecular Weight : 264.59 g/mol

- Structure : The compound features a butan-2-amine backbone with a bromophenyl group at the first position, which enhances its reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group is crucial for its binding affinity and reactivity. This interaction can lead to various biochemical effects, including modulation of signaling pathways associated with cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity :

-

Neuropharmacological Effects :

- As a member of the phenethylamine class, this compound may exhibit psychoactive properties similar to other compounds in this category. Its potential effects on neurotransmitter systems warrant further investigation.

- Antimicrobial Properties :

Comparative Studies

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Key Characteristics |

|---|---|---|

| 1-(4-Bromophenyl)butan-2-amine hydrochloride | C10H14BrN·HCl | Similar structure but differs in bromine position; potential different activity. |

| 1-(3-Bromophenyl)butan-2-amine hydrochloride | C10H14BrN·HCl | Variation in bromine positioning; may lead to distinct interactions and effects. |

| N,N-Dimethyl(2-bromoethyl)amine | C5H12BrN | Contains a different functional group; used in different applications. |

The positional difference of the bromine atom significantly influences the compound's chemical reactivity and biological activity.

Case Studies

Several case studies have explored the efficacy of related compounds:

- In Vivo Studies :

- Cytotoxicity Assays :

Q & A

Basic: What are the optimized synthetic routes for 1-(2-Bromophenyl)butan-2-amine hydrochloride, and how can intermediates be purified effectively?

A common approach involves coupling a 2-bromophenyl precursor (e.g., 2-bromobenzyl bromide) with a butan-2-amine derivative under nucleophilic substitution conditions. The amine is typically protected (e.g., Boc group) to prevent side reactions. After deprotection, the free base is treated with HCl to form the hydrochloride salt. Purification often employs recrystallization from ethanol/water or column chromatography using silica gel with a gradient of ethyl acetate in hexanes. Critical intermediates should be verified via melting point analysis and NMR spectroscopy to ensure regiochemical fidelity .

Advanced: How can stereochemical integrity be confirmed in chiral derivatives of this compound?

For enantiomerically pure analogs, chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IA) is recommended. Circular dichroism (CD) spectroscopy can validate optical activity, while X-ray crystallography provides definitive stereochemical assignments by resolving the crystal structure of derivatives, as demonstrated in related bromophenyl compounds . Nuclear Overhauser effect (NOE) NMR experiments further corroborate spatial arrangements of substituents.

Basic: What analytical techniques are suitable for identifying synthetic impurities in this compound?

High-resolution mass spectrometry (HRMS) and LC-MS/MS are critical for detecting low-abundance impurities. Gas chromatography-mass spectrometry (GC-MS) is effective for volatile byproducts, while ¹H/¹³C NMR can identify structural analogs (e.g., regioisomers). Quantification of residual solvents (e.g., dichloromethane) requires headspace gas chromatography with flame ionization detection (HS-GC-FID) .

Advanced: How does the ortho-bromophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing bromine atom at the ortho position reduces electron density on the aromatic ring, enhancing electrophilic substitution at the para position. However, steric hindrance from the bromine can limit coupling efficiency in Suzuki-Miyaura reactions. Computational studies (DFT) suggest that palladium catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric effects. Reaction progress should be monitored via TLC with UV visualization .

Basic: What safety protocols are essential when handling this compound in the lab?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential HCl vapor release during salt formation. Waste containing halogenated byproducts must be segregated and disposed via certified hazardous waste facilities, as improper disposal risks environmental contamination .

Advanced: What computational strategies predict the pharmacokinetic profile of this compound?

Molecular docking (AutoDock Vina) against target receptors (e.g., monoamine transporters) can predict binding affinities. Quantitative structure-activity relationship (QSAR) models trained on analogous bromophenyl amines estimate logP, blood-brain barrier permeability, and metabolic stability. MD simulations (AMBER) assess conformational stability in biological matrices .

Basic: Which solvent systems are optimal for recrystallizing this hydrochloride salt?

A 1:1 mixture of ethanol and water achieves high-purity crystals by leveraging the compound’s solubility differences. For polar impurities, dichloromethane/hexane (3:7) is effective. Slow cooling (0.5°C/min) minimizes occluded solvents. Crystal morphology should be confirmed via polarized light microscopy .

Advanced: How can conflicting bioactivity data from different assay models be resolved?

Discrepancies often arise from assay-specific conditions (e.g., cell line variability, buffer pH). Validate results using orthogonal methods:

- In vitro: Compare IC₅₀ values across enzyme- and cell-based assays.

- In silico: Use molecular dynamics to assess target engagement under varying pH/osmolarity.

- Controls: Include reference compounds (e.g., imipramine for monoamine uptake inhibition) to calibrate assay sensitivity. Data normalization to internal standards reduces inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.